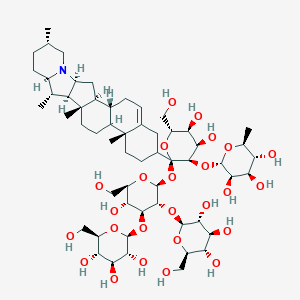
3-Iododizocilpine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iododizocilpine, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied due to its use in scientific research as a tool to study the role of the NMDA receptor in various physiological and pathological processes.
Mécanisme D'action
3-Iododizocilpine acts as a non-competitive antagonist of the NMDA receptor by binding to the channel pore of the receptor and blocking the flow of ions through the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission.
Effets Biochimiques Et Physiologiques
The blockade of NMDA receptor-mediated synaptic transmission by 3-Iododizocilpine has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of long-term potentiation, the induction of long-term depression, the modulation of neurotransmitter release, and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Iododizocilpine in scientific research has several advantages and limitations. One advantage is that it is a potent and selective antagonist of the NMDA receptor, which allows for the specific modulation of NMDA receptor-mediated synaptic transmission. One limitation is that it is a non-competitive antagonist, which means that it can only be used to study the effects of NMDA receptor blockade and not the effects of NMDA receptor activation.
Orientations Futures
There are several future directions for the use of 3-Iododizocilpine in scientific research. One direction is the development of new compounds that can selectively modulate specific subtypes of NMDA receptors. Another direction is the use of 3-Iododizocilpine in the study of the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Méthodes De Synthèse
The synthesis of 3-Iododizocilpine is a complex process that involves several steps. The first step involves the reaction of 3,4-dihydroisoquinoline with iodine monochloride to form the corresponding iodinated derivative. This intermediate is then reacted with 2-amino-5-methylpyridine to form 3-Iododizocilpine.
Applications De Recherche Scientifique
3-Iododizocilpine has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. This compound has been used to study the role of the NMDA receptor in learning and memory, synaptic plasticity, pain perception, and drug addiction.
Propriétés
Numéro CAS |
119508-63-3 |
|---|---|
Nom du produit |
3-Iododizocilpine |
Formule moléculaire |
C16H14IN |
Poids moléculaire |
345.19 g/mol |
Nom IUPAC |
4-(125I)iodanyl-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14IN/c1-16-13-5-3-2-4-12(13)15(18-16)8-10-6-7-11(17)9-14(10)16/h2-7,9,15,18H,8H2,1H3/i17-2 |
Clé InChI |
RRYINJUHCRONBF-QZIRHQCUSA-N |
SMILES isomérique |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)[125I] |
SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)I |
SMILES canonique |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)I |
Synonymes |
3-iodo-MK-801 3-iododizocilpine 3-iododizocilpine maleate (1:1), (5S-cis)-isomer, 125I-labeled 3-iododizocilpine, (5R-cis)-isomer, 123I-labeled 3-iododizocilpine, (5S)-isomer, 123I-labeled 3-iododizocilpine, (5S)-isomer, 125I-labeled 3-iododizocilpine, (5S-cis)-isomer, 125I-labeled |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)







